2,4-Dichloro-5-cyclopropoxypyrimidine
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Overview
Description
2,4-Dichloro-5-cyclopropoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclopropoxy group at position 5 on the pyrimidine ring. It has a molecular formula of C7H6Cl2N2O and a molecular weight of 205.04 g/mol .
Preparation Methods
The synthesis of 2,4-Dichloro-5-cyclopropoxypyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-5-cyclopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-cyclopropoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-cyclopropoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
2,4-Dichloro-5-cyclopropoxypyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a cyclopropoxy group.
2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group at position 5 instead of a cyclopropoxy group.
2,4-Dichloro-5-aminopyrimidine: Has an amino group at position 5, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-5-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 |
InChI Key |
YBGDHEZXGIOIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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